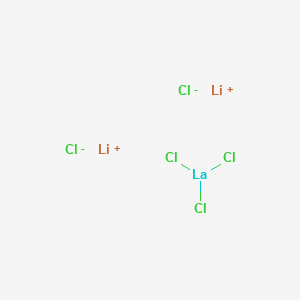

Dilithium;trichlorolanthanum;dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organometallic Chemistry and Catalytic Activity

- The dilithium salts of various amines react with AlCl3, forming monomeric aluminum chloride derivatives with potential applications in catalysis for polymerization reactions (Emig et al., 1998).

Synthesis and Kinetic Studies

- Dilithium compounds have been utilized in the dichlorination of benzynes. This method provides a strategy for studying the kinetic order of bimolecular aryne trapping reactions (Niu et al., 2014).

Battery Technology

- Dilithium benzenedipropiolate, as a negative electrode material for lithium-ion batteries, demonstrates the capability to reduce and reversibly oxidize unsaturated carbon-carbon bonds, leading to high specific capacity (Renault et al., 2016).

Electrochemical Performance Improvement

- Another study explored improving the electrochemical performance of organic Li-ion battery electrodes using dilithium benzenediacrylate with enhanced cycling performance (Renault et al., 2013).

Synthesis of Complex Molecules

- Dilithium compounds play a crucial role in the synthesis of various complex molecules, demonstrating versatility in reactions with other compounds to create new structures with potential applications in materials science and chemistry (Mundt et al., 1982).

Development of New Materials

- The creation of new materials with unique properties, such as channel structures in vanadates containing both Ba and Li atoms, showcases the role of dilithium compounds in the development of materials with novel structural features (Reeswinkel et al., 2008).

Safety And Hazards

“Dilithium;trichlorolanthanum;dichloride” is classified as a dangerous substance. It has hazard statements such as H225 (Highly flammable liquid and vapor), H290 (May be corrosive to metals), H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer), and H412 (Harmful to aquatic life with long-lasting effects) .

特性

IUPAC Name |

dilithium;trichlorolanthanum;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.La.2Li/h5*1H;;;/q;;;;;+3;2*+1/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKOYVQYUJUXCN-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Cl-].[Cl-].Cl[La](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5LaLi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746237 |

Source

|

| Record name | Lithium chloride--trichlorolanthanum (2/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dilithium;trichlorolanthanum;dichloride | |

CAS RN |

405204-22-0 |

Source

|

| Record name | Lithium chloride--trichlorolanthanum (2/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)